molecular formula C11H12O2 B196250 1(3H)-Isobenzofuranone, 3-propyl- CAS No. 72424-08-9

1(3H)-Isobenzofuranone, 3-propyl-

Cat. No. B196250
CAS RN: 72424-08-9
M. Wt: 176.21 g/mol
InChI Key: TUIQQXQMQKATFQ-UHFFFAOYSA-N
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Description

“1(3H)-Isobenzofuranone, 3-propyl-” is a chemical compound that belongs to the class of organic compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Chemical Reactions Analysis

Benzofuran compounds have been shown to exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities . There are also fluorescently active benzofuran compounds which have received increasing attention .

Scientific Research Applications

Cytotoxic Activity and Biological Applications

1(3H)-Isobenzofuranone, 3-propyl- and its derivatives have been primarily studied for their cytotoxic activities and potential therapeutic applications. For instance:

  • Cytotoxic Screening : Derivatives of isobenzofuranone were synthesized and screened for cytotoxic activity against leukemia cancer cell lines. Remarkably, certain derivatives showed selective cytotoxic effects on leukemic cells without harming peripheral blood mononuclear cells (PBMC), hinting at their potential for targeted cancer therapy (Maia et al., 2016).
  • Isolation from Mangrove Endophytic Fungus : A study identified a new isobenzofuranone derivative isolated from the mangrove endophytic fungus Penicillium sp. This compound exhibited significant cytotoxicity against cancer cell lines, further confirming the potential of isobenzofuranone derivatives in cancer research (Yang et al., 2013).
  • Marine Streptomyces Derivative : Another novel derivative was isolated from marine Streptomyces sp., exhibiting cytotoxicities against human cancer cell lines. This highlights the diversity of sources from which therapeutically valuable isobenzofuranone derivatives can be derived (Xie et al., 2012).
  • Inhibition of Pore-forming Protein Perforin : Certain aryl-substituted isobenzofuran-1(3H)-ones were identified as inhibitors of the lymphocyte pore-forming protein perforin, offering insights into their potential immunological applications (Spicer et al., 2012).

Structural and Chemical Studies

Isobenzofuranone and its derivatives are also subjects of structural and chemical studies due to their unique properties:

  • Resonance-Assisted Hydrogen Bonding : The resonance-assisted hydrogen bonding in isobenzofuran-1(3H)-ones (phtalides) was analyzed, revealing their structural stability and significance in biological activities (Franca et al., 2016).
  • Green Chemistry Synthesis : A green chemistry approach was employed for the synthesis of isobenzofuran-1(3H)-ones, demonstrating an environmentally friendly and efficient synthesis method (Mola et al., 2012).

Safety And Hazards

The safety data sheet for “3-propylisobenzofuran-1(3H)-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

3-propyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-4,6-7,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIQQXQMQKATFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446766
Record name 1(3H)-Isobenzofuranone, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propylisobenzofuran-1(3H)-one

CAS RN

72424-08-9
Record name 1(3H)-Isobenzofuranone, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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